molecular formula C9H9ClO2 B102860 (4-Methylphenoxy)acetyl chloride CAS No. 15516-47-9

(4-Methylphenoxy)acetyl chloride

Cat. No.: B102860
CAS No.: 15516-47-9
M. Wt: 184.62 g/mol
InChI Key: VUVSVAJNUZCUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylphenoxy)acetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the para position and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylphenoxy)acetyl chloride can be synthesized through the reaction of (4-methylphenoxy)acetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane at room temperature. The general reaction is as follows:

(4-Methylphenoxy)acetic acid+Thionyl chloride(4-Methylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride\text{(4-Methylphenoxy)acetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (4-Methylphenoxy)acetic acid+Thionyl chloride→(4-Methylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form (4-methylphenoxy)acetic acid and hydrochloric acid.

    Reduction: Can be reduced to (4-methylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    (4-Methylphenoxy)acetic acid: Formed from hydrolysis.

Scientific Research Applications

(4-Methylphenoxy)acetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.

    Biological Studies: Employed in the synthesis of compounds for biological assays and studies.

    Industrial Chemistry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-Butylphenoxy)acetyl chloride
  • (4-(3-Methylphenoxy)butyl chloride
  • (4-(2-Methylphenoxy)butyl chloride

Uniqueness

(4-Methylphenoxy)acetyl chloride is unique due to the presence of the methyl group at the para position, which influences its reactivity and the properties of its derivatives. This substitution can affect the compound’s steric and electronic properties, making it distinct from other phenoxyacetyl chlorides.

Properties

IUPAC Name

2-(4-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSVAJNUZCUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450415
Record name p-Tolyloxy-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15516-47-9
Record name p-Tolyloxy-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenoxy)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (8.83 ml) and N,N-dimethylformamide (3 drops) were added at room temperature to a solution of 4-methylphenoxyacetic acid (6.73 g) in dichloromethane (70 ml), and the reaction mixture was stirred for 1.5 hours. The reaction solution was concentrated under reduced pressure, then the resulting acidic gas was removed as the toluene azeotrope, and the product was dried under reduced pressure to give 4-methylphenoxyacetyl chloride. A 1.61N solution of n-butyl lithium in hexane (25.2 ml) was added dropwise at −78° C. to a solution of (S)-4-benzyl-2-oxazolidinone (7.08 g) in tetrahydrofuran (70-ml), and after the completion of the dropwise addition, the reaction mixture was stirred at −78° C. for 30 minutes. To this resulting solution was added at −78° C. a solution of 4-methylphenoxyacetyl chloride obtained above in tetrahydrofuran (70 ml) followed by stirring at 0° C. for 1 hour. The resulting reaction mixture was partitioned between ethyl acetate and water, and the ethyl acetate layer was washed successively with a 1N aqueous solution of hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by chromatography on a silica gel column (eluant; hexane/ethyl acetate =3/1˜1/1) to afford the target compound (9.00 g) as a colorless oil.
Quantity
8.83 mL
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylphenoxy)acetyl chloride
Reactant of Route 2
Reactant of Route 2
(4-Methylphenoxy)acetyl chloride
Reactant of Route 3
(4-Methylphenoxy)acetyl chloride
Reactant of Route 4
Reactant of Route 4
(4-Methylphenoxy)acetyl chloride
Reactant of Route 5
Reactant of Route 5
(4-Methylphenoxy)acetyl chloride
Reactant of Route 6
Reactant of Route 6
(4-Methylphenoxy)acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.